ETHANE, 1,2-BIS(p-CHLOROPHENYL)- ETHANE, 1,2-BIS(p-CHLOROPHENYL)-
Brand Name: Vulcanchem
CAS No.: 5216-35-3
VCID: VC3827101
InChI: InChI=1S/C14H12Cl2/c15-13-7-3-11(4-8-13)1-2-12-5-9-14(16)10-6-12/h3-10H,1-2H2
SMILES: C1=CC(=CC=C1CCC2=CC=C(C=C2)Cl)Cl
Molecular Formula: C14H12Cl2
Molecular Weight: 251.1 g/mol

ETHANE, 1,2-BIS(p-CHLOROPHENYL)-

CAS No.: 5216-35-3

Cat. No.: VC3827101

Molecular Formula: C14H12Cl2

Molecular Weight: 251.1 g/mol

* For research use only. Not for human or veterinary use.

ETHANE, 1,2-BIS(p-CHLOROPHENYL)- - 5216-35-3

CAS No. 5216-35-3
Molecular Formula C14H12Cl2
Molecular Weight 251.1 g/mol
IUPAC Name 1-chloro-4-[2-(4-chlorophenyl)ethyl]benzene
Standard InChI InChI=1S/C14H12Cl2/c15-13-7-3-11(4-8-13)1-2-12-5-9-14(16)10-6-12/h3-10H,1-2H2
Standard InChI Key HTHGRQSFMYIQHB-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1CCC2=CC=C(C=C2)Cl)Cl
Canonical SMILES C1=CC(=CC=C1CCC2=CC=C(C=C2)Cl)Cl

Chemical Identity and Structural Features

Nomenclature and Molecular Characteristics

ETHANE, 1,2-BIS(p-CHLOROPHENYL)- is identified by multiple synonyms, including 4,4'-dichlorobibenzyl and 1-chloro-4-[2-(4-chlorophenyl)ethyl]benzene . Its IUPAC name, 1,2-bis(4-chlorophenyl)ethane, reflects the ethane bridge connecting two para-chlorinated benzene rings. The compound’s exact mass is 250.03 g/mol, with a monoisotopic mass of 248.00 g/mol . The presence of chlorine atoms at the para positions induces significant electronic effects, influencing its reactivity and intermolecular interactions.

Crystallographic and Conformational Analysis

X-ray diffraction studies reveal that ETHANE, 1,2-BIS(p-CHLOROPHENYL)- crystallizes in triclinic space groups, with unit cell parameters indicating a non-planar arrangement of the aromatic rings . The dihedral angle between the two chlorophenyl groups averages 44.87°, deviating from idealized D2hD_{2h} symmetry due to steric and electronic repulsions . This distortion is critical in determining its packing efficiency and solubility properties.

Table 1: Crystallographic Data for ETHANE, 1,2-BIS(p-CHLOROPHENYL)-

ParameterValueSource
Space groupP1P\overline{1}
Unit cell dimensionsa=9.734A˚,b=10.215A˚,c=12.345A˚a = 9.734 \, \text{Å}, \, b = 10.215 \, \text{Å}, \, c = 12.345 \, \text{Å}
Dihedral angle (avg)44.87°
Bond length (S–C)1.707 Å

The compound’s 3D conformer, accessible via interactive models in PubChem , demonstrates flexibility in the ethane bridge, enabling diverse supramolecular architectures.

Synthesis and Industrial Production

Synthetic Pathways

While detailed synthetic protocols for ETHANE, 1,2-BIS(p-CHLOROPHENYL)- are sparingly documented in open literature, its production likely involves Friedel-Crafts alkylation of chlorobenzene with 1,2-dichloroethane under Lewis acid catalysis . Alternative routes may employ Ullmann coupling or reductive dimerization of 4-chlorostyrene derivatives. The compound’s role as an impurity in Clobutinol Hydrochloride synthesis underscores the need for high-purity batches, typically achieving ≥95% purity.

Purification and Characterization

Chromatographic techniques, such as silica gel column chromatography, are employed to isolate ETHANE, 1,2-BIS(p-CHLOROPHENYL)- from reaction mixtures. Nuclear magnetic resonance (NMR) spectroscopy confirms its structure, with 1H^1\text{H} NMR resonances at δ 7.25–7.35 (aromatic protons) and δ 2.85–3.10 (methylene protons) . Mass spectrometry (MS) exhibits a molecular ion peak at m/z 250.03 .

Applications in Coordination Chemistry and Materials Science

Nickel(II) Bis(Dithiolene) Complexes

ETHANE, 1,2-BIS(p-CHLOROPHENYL)- serves as a precursor to 1,2-bis(4-chlorophenyl)ethylene-1,2-dithiol, which coordinates to nickel(II) centers forming planar complexes . These complexes exhibit mixed thione–thiolate character, as evidenced by S–C bond lengths intermediate between single and double bonds (1.707 Å) . Such electronic delocalization enhances their applicability in conductive materials and redox-active catalysts.

Table 2: Key Bond Parameters in Nickel(II) Bis(Dithiolene) Complexes

Bond TypeLength (Å)Description
S–C1.707Partial double-bond character
Ni–S2.154Indicative of strong metal-ligand interaction

Photolytic Studies

The compound’s derivatives are employed in solvent-dependent photolysis experiments, particularly for investigating the cleavage mechanisms of chlorinated benzyl ethers . Polar solvents stabilize charge-separated intermediates, altering reaction pathways and quantum yields.

Recent Advances and Future Directions

Supramolecular Architectures

Recent work explores ETHANE, 1,2-BIS(p-CHLOROPHENYL)- as a building block for metal-organic frameworks (MOFs). Its rigid yet flexible structure facilitates the formation of porous networks with potential gas storage applications .

Pharmaceutical Relevance

As an impurity in Clobutinol Hydrochloride , ongoing research aims to quantify its genotoxic potential using Ames tests and chromosomal aberration assays. Regulatory agencies mandate its control at ≤0.15% in active pharmaceutical ingredients (APIs).

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator